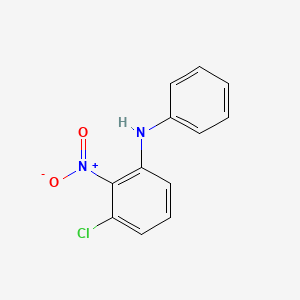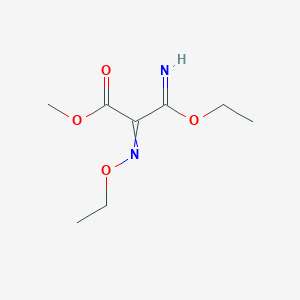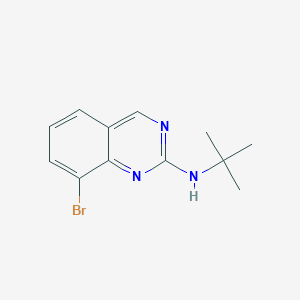
6-ethyl-5-isobutylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-5-isobutylnicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of ethyl and isobutyl groups attached to the nicotinic acid core. Nicotinic acid and its derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-isobutylnicotinic acid can be achieved through several synthetic routes. One common method involves the alkylation of nicotinic acid derivatives. The reaction typically requires the use of alkyl halides, such as ethyl bromide and isobutyl bromide, in the presence of a strong base like sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of substituted pyridines. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid is a well-established method for producing nicotinic acid . This process can be adapted to introduce the desired ethyl and isobutyl groups through subsequent alkylation steps.
Análisis De Reacciones Químicas
Types of Reactions
6-ethyl-5-isobutylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted nicotinic acid derivatives.
Aplicaciones Científicas De Investigación
6-ethyl-5-isobutylnicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antioxidant properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-ethyl-5-isobutylnicotinic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, nicotinic acid derivatives are known to interact with G-protein-coupled receptors (GPCRs), leading to downstream signaling effects . The exact pathways and targets may vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and as a vitamin (B3).
Methyl Nicotinate: A methyl ester of nicotinic acid used in topical formulations for muscle and joint pain.
Ethyl Nicotinate: Another ester derivative with similar applications.
Uniqueness
6-ethyl-5-isobutylnicotinic acid is unique due to the presence of both ethyl and isobutyl groups, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it distinct from other nicotinic acid derivatives.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
6-ethyl-5-(2-methylpropyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H17NO2/c1-4-11-9(5-8(2)3)6-10(7-13-11)12(14)15/h6-8H,4-5H2,1-3H3,(H,14,15) |
Clave InChI |
JTXUDXSQCYYLDV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=N1)C(=O)O)CC(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8551144.png)
![3-(2,6-Dimethylphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8551145.png)
![tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8551148.png)
![N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-hydroxymethylpyrrolidine](/img/structure/B8551151.png)


![1-{[(Benzyloxy)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B8551171.png)
